

A Comparative Analysis of U-46619 and Endothelin-1 on Vasoconstriction

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Compound of Interest		
Compound Name:	U-46619 serinol amide	
Cat. No.:	B15570322	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive effects of the thromboxane A2 mimetic, U-46619, and the potent endogenous vasoconstrictor, endothelin-1. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their cardiovascular and pharmacological studies.

Quantitative Comparison of Vasoconstrictor Potency

U-46619 and endothelin-1 are both potent vasoconstrictors, though their relative potency can vary depending on the vascular bed. The following tables summarize their half-maximal effective concentration (EC50) and maximal contractile response (Emax) in various blood vessels.



U-46619			
Vascular Bed	Species	pecies EC50 (nM)	
Rat Mesenteric Artery	Rat	Not explicitly stated, but shown to be a potent vasoconstrictor	[1](INVALID-LINK)
Rat Aorta	Rat	~1.5	[2](INVALID-LINK)
Human Coronary Artery	Human	Sub-nanomolar	[2](INVALID-LINK)
Human Mammary Artery	Human	Sub-nanomolar	[2](INVALID-LINK)
Human Radial Artery	Human	Sub-nanomolar	[2](INVALID-LINK)
Human Saphenous Vein	Human	<10 times less potent than ET-1	[2](INVALID-LINK)
Human Umbilical Vein	Human	<10 times less potent than ET-1	[2](INVALID-LINK)



Endothelin-1						
Vascular Bed	Specie	S	EC50 (nM)		Reference	
Rat Mesenteric Artery	Rat		Not explicitly sta but shown to be potent vasocon	e a	[1](INVALID-LINK)	
Rat Aorta	Rat		~1.5		[2](INVALID-LINK)	
Human Coronary Artery	Human		~50 times less than U-46619	potent	[2](INVALID-LINK)	
Human Mammary Artery	Human	r	~50 times less than U-46619	potent	[2](INVALID-LINK)	
Human Radial Artery	Human	r	~50 times less than U-46619	potent	[2](INVALID-LINK)	
Human Saphenous Vein	Human	r	More potent tha 46619	an U-	[2](INVALID-LINK)	
Human Umbilical Vein	Human		More potent that 46619	an U-	[2](INVALID-LINK)	
Maximal Contractile Response (Emax)						
Agonist		Vascular Bed		Emax	(% of KCI response)	
U-46619		Human Arteries and Veins		~20%		
Endothelin-1		Human Arteries and Veins		~80%	~80%	
U-46619		Rat Aorta		Similar to Endothelin-1		
Endothelin-1		Rat Aorta		Similar to U-46619		

Signaling Pathways

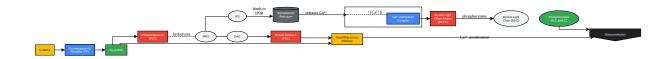
Both U-46619 and endothelin-1 induce vasoconstriction through G-protein coupled receptor (GPCR) signaling cascades that ultimately increase intracellular calcium concentration and

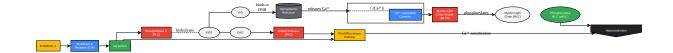


sensitize the contractile machinery to calcium.

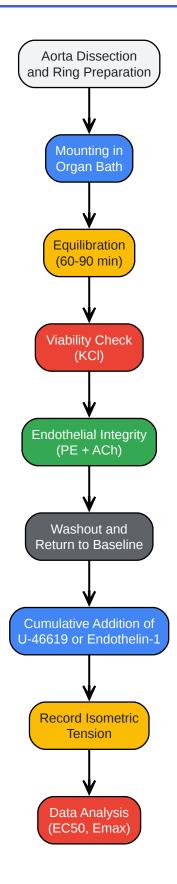
U-46619 Signaling Pathway

U-46619 acts as a potent agonist of the Thromboxane A2 receptor (TP receptor), which is coupled to the Gq family of G-proteins.









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